
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPC is a pyridine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and cell survival. In addition, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor angiogenesis. In inflammation, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorders, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is also relatively easy to synthesize using various methods. However, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has some limitations, including its low yield in some synthesis methods and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide research. One direction is to further explore its potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand how it inhibits various enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide to increase its yield and reduce potential toxicity.
Synthesemethoden
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been synthesized using different methods, including the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 2-methoxy-5-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 2-methoxy-5-nitroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative disorders. In cancer treatment, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. Inflammation is a common factor in various diseases, and N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-12-6-5-9(17(19)20)8-11(12)16-13(18)10-4-3-7-15-14(10)22-2/h3-8H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTQSOCAUPSGEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

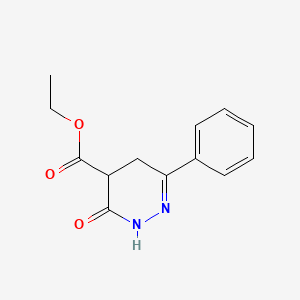
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
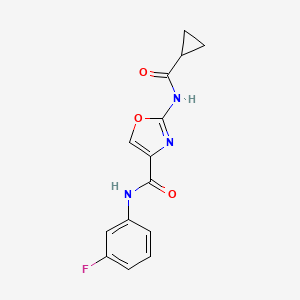
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
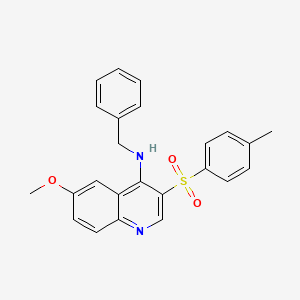
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
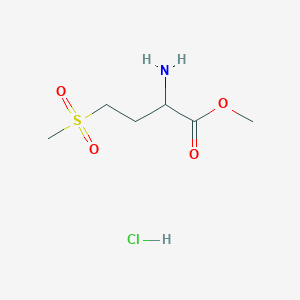
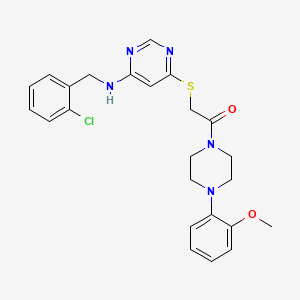


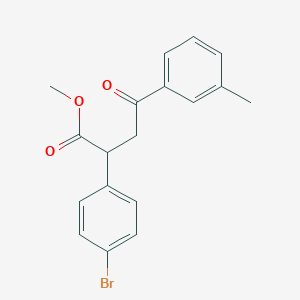
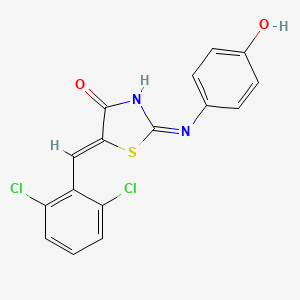

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)